molecular formula C18H30N2O4S2 B4817294 1-[(4-butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine

Cat. No.: B4817294
M. Wt: 402.6 g/mol
InChI Key: JNIRBFGEEAJNOA-UHFFFAOYSA-N
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Description

1-[(4-Butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine is an organic compound with the molecular formula C18H30N2O4S2. It is characterized by the presence of a piperazine ring substituted with butylphenyl and butylsulfonyl groups.

Preparation Methods

The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-[(4-Butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-Butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(4-Butylphenyl)sulfonyl]-4-(butylsulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-butylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S2/c1-3-5-7-17-8-10-18(11-9-17)26(23,24)20-14-12-19(13-15-20)25(21,22)16-6-4-2/h8-11H,3-7,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIRBFGEEAJNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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